Dimethyl (2-oxopropanimidoyl)phosphonate (CAS 90965-06-3): The Bestmann-Ohira Reagent in Advanced Organic Synthesis
Dimethyl (2-oxopropanimidoyl)phosphonate (CAS 90965-06-3): The Bestmann-Ohira Reagent in Advanced Organic Synthesis
Executive Summary
Dimethyl (2-oxopropanimidoyl)phosphonate (CAS 90965-06-3)—more accurately and universally recognized in the literature as dimethyl (1-diazo-2-oxopropyl)phosphonate or the Bestmann-Ohira Reagent (BOR) —is a cornerstone reagent in modern synthetic chemistry[1]. It is the premier tool for the one-carbon homologation of aldehydes to terminal alkynes under exceptionally mild conditions.
This technical whitepaper provides an in-depth mechanistic framework, physicochemical property analysis, and self-validating experimental protocols for the utilization and in situ generation of BOR. It is designed for researchers and drug development professionals who require high-fidelity, scalable methods for alkyne synthesis, particularly in the context of bioorthogonal "click" chemistry and complex active pharmaceutical ingredient (API) development.
Chemical Identity and Physicochemical Properties
While occasionally cataloged under the ambiguous nomenclature "dimethyl (2-oxopropanimidoyl)phosphonate," the active functional group is a diazo moiety ( C=N+=N− ), not an imidoyl group[2]. The reagent is a pale-yellow to orange liquid that is typically supplied as a 10% solution in acetonitrile or tetrahydrofuran (THF) to mitigate the explosive hazards inherent to neat diazo compounds[1].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| CAS Registry Number | 90965-06-3 |
| Molecular Formula | C5H9N2O4P [1] |
| Molecular Weight | 192.11 g/mol [1] |
| Appearance | Light yellow to orange clear liquid |
| Density (10% in MeCN) | 0.800 – 0.850 g/mL at 20 °C[1] |
| Refractive Index ( n20/D ) | 1.352 – 1.354 (10% in MeCN)[1] |
| Solubility | Soluble in acetonitrile, THF, methanol, and common organic solvents[3][4] |
| Storage Conditions | 2–8 °C or -20 °C; Protect from light and moisture[1][4] |
Mechanistic Framework: The Bestmann-Ohira Modification
The synthesis of alkynes from aldehydes traditionally relied on the Corey-Fuchs reaction, which requires strong bases and low temperatures, or the Seyferth-Gilbert homologation using dimethyl (diazomethyl)phosphonate (DAMP). However, DAMP requires highly basic conditions (e.g., potassium tert-butoxide at -78 °C), which frequently triggers unwanted aldol condensations in enolizable aldehydes[5][6].
The Bestmann-Ohira modification elegantly bypasses this limitation. By utilizing BOR and a mild base (typically K2CO3 ) in methanol, the active DAMP anion is generated in situ at room temperature[6].
Causality of the Reaction Cascade
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Methanolysis : Potassium carbonate in methanol cleaves the acetyl group of BOR, generating the DAMP anion and methyl acetate. This slow, continuous generation keeps the steady-state concentration of the strong nucleophile low, preventing side reactions.
-
Nucleophilic Addition : The DAMP anion attacks the aldehyde carbonyl, forming an alkoxide intermediate that rapidly cyclizes into an oxaphosphetane [5].
-
Cycloelimination : Driven by the formation of a strong P=O bond, the oxaphosphetane undergoes a Wittig-like cycloelimination, expelling dimethyl phosphate and yielding a diazoalkene[5].
-
Carbene Formation & Migration : The diazoalkene spontaneously loses N2 gas to form a highly reactive vinylidene carbene. A rapid 1,2-hydrogen shift (or alkyl/aryl shift in the case of ketones) produces the final terminal alkyne[5][6].
Mechanistic pathway of the Bestmann-Ohira homologation from aldehyde to terminal alkyne.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical phase includes an observable metric or analytical checkpoint to confirm causality and progress.
Protocol A: One-Pot Synthesis of Terminal Alkynes from Aldehydes
This protocol utilizes commercially available BOR (10% in MeCN) to homologate an enolizable or non-enolizable aldehyde.
Reagents:
-
Aldehyde substrate (1.0 equiv)
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Bestmann-Ohira Reagent (10% in MeCN) (1.2 equiv)
-
Anhydrous Potassium Carbonate ( K2CO3 ) (2.0 equiv)
-
Anhydrous Methanol (Reaction solvent, ~0.2 M)
Step-by-Step Methodology:
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System Purge : Assemble an oven-dried, 3-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with argon for 15 minutes to displace oxygen and ambient moisture.
-
Base Activation : Charge the flask with anhydrous K2CO3 (2.0 equiv) and anhydrous methanol. Stir at room temperature for 30 minutes. Validation Checkpoint: The suspension will turn into a faint grey, turbid mixture, indicating proper dispersion and partial dissolution of the base.
-
Substrate Addition : Introduce the aldehyde (1.0 equiv) via syringe.
-
Reagent Introduction : Slowly add the BOR solution (1.2 equiv) dropwise via syringe under positive argon pressure.
-
Reaction Propagation : Stir the mixture at room temperature (20–25 °C) for 4 to 15 hours, depending on substrate steric hindrance.
-
Validation & Quality Control : Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. Self-Validation: The disappearance of the UV-active/stainable aldehyde spot and the appearance of a higher- Rf non-polar alkyne spot confirms the cycloelimination and migration steps are complete.
-
Workup : Quench the reaction by diluting with diethyl ether. Wash the organic layer with 5% aqueous sodium bicarbonate ( NaHCO3 ) and brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the terminal alkyne.
Protocol B: In Situ Generation of BOR (Scalable Diazo Transfer)
Because commercial BOR can be cost-prohibitive for large-scale drug development, researchers often synthesize it in situ from dimethyl (2-oxopropyl)phosphonate using a diazo transfer reagent such as imidazole-1-sulfonyl azide or p -toluenesulfonyl azide ( TsN3 )[7][8].
Workflow for the scalable in situ generation of BOR and subsequent homologation.
Step-by-Step Methodology:
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Diazo Transfer : To a suspension of K2CO3 (3.0 equiv) in acetonitrile, add dimethyl (2-oxopropyl)phosphonate (1.2 equiv) and imidazole-1-sulfonyl azide hydrochloride (1.2 equiv)[8].
-
Reagent Maturation : Stir the mixture at 25 °C for 2 hours. Validation Checkpoint: Analyze an aliquot via HPLC or TLC to confirm the complete consumption of the phosphonate starting material, validating the formation of BOR[8].
-
Tandem Homologation : Without isolating the BOR, add the target aldehyde (1.0 equiv) dissolved in methanol directly to the reaction vessel[8].
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Completion : Stir for 15 hours at 25 °C. The presence of methanol is strictly required here to initiate the cleavage of the acetyl group from the newly formed BOR[8].
-
Purification : Perform an aqueous workup. The byproducts of imidazole-1-sulfonyl azide are highly water-soluble, allowing the alkyne to be extracted cleanly into an organic phase[8].
Advanced Applications in Drug Development
Beyond simple homologation, BOR (CAS 90965-06-3) is highly valued in pharmaceutical research for two primary functions:
-
Bioorthogonal Tagging : Terminal alkynes synthesized via BOR are the primary substrates for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows researchers to append fluorophores, pull-down tags, or targeted protein degraders (PROTACs) to small molecule APIs.
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Heterocycle Synthesis : BOR acts as a potent 1,3-dipole. In the presence of appropriate dipolarophiles, it undergoes 1,3-dipolar cycloadditions to form complex, phosphoryl-substituted nitrogen heterocycles such as pyrazoles, triazoles, and oxazoles, which are highly privileged scaffolds in medicinal chemistry[1][9].
References
-
Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent. Organic Chemistry Portal. Available at: [Link]
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Synthesis of the Bestmann-Ohira Reagent. ResearchGate. Available at:[Link]
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In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses Procedure. Available at:[Link]
Sources
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- 2. evitachem.com [evitachem.com]
- 3. Dimethyl (1-Diazo-2-oxopropyl)phosphonate | 90965-06-3 [chemicalbook.com]
- 4. Ohira-Bestmann Reagent - CAS-Number 90965-06-3 - Order from Chemodex [chemodex.com]
- 5. Seyferth-Gilbert Homologation [organic-chemistry.org]
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- 9. Dimethyl P-(1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]
